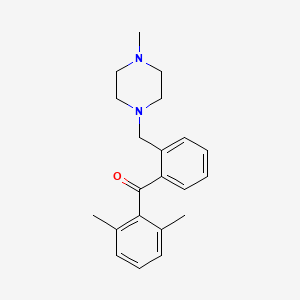

2,6-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone

Übersicht

Beschreibung

2,6-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone is a synthetic organic compound belonging to the benzophenone family. It is characterized by the presence of a benzophenone core substituted with dimethyl groups and a piperazinomethyl moiety. This compound is known for its applications in various fields, including pharmaceuticals and cosmetics, due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone typically involves the following steps:

Formation of the Benzophenone Core: The initial step involves the preparation of the benzophenone core through a Friedel-Crafts acylation reaction. This reaction uses benzene and acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of Dimethyl Groups: The dimethyl groups are introduced via a methylation reaction using methyl iodide and a strong base like sodium hydride.

Attachment of the Piperazinomethyl Moiety: The final step involves the nucleophilic substitution reaction where the piperazinomethyl group is attached to the benzophenone core. This is achieved using 4-methylpiperazine and a suitable leaving group like tosyl chloride.

Industrial Production Methods

In industrial settings, the production of 2,6-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The piperazinomethyl moiety can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Tosyl chloride in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted benzophenones.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity : Research has indicated that this compound may exhibit anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases, which are crucial for programmed cell death.

Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several bacterial strains and fungi. In vitro tests have shown effective inhibition against pathogens like Staphylococcus aureus and Candida albicans, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Effects : Preliminary studies suggest that 2,6-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone may reduce inflammation by inhibiting pro-inflammatory cytokines. This property could be beneficial in treating inflammatory diseases.

Photochemistry

This compound acts as a UV filter and is used in sunscreens and other cosmetic products to protect skin from harmful UV radiation. Its ability to absorb UV light makes it valuable in formulations aimed at preventing skin damage.

Materials Science

In materials science, this compound is utilized as a photoinitiator in polymerization processes. It facilitates the curing of polymers under UV light, enhancing the performance of coatings and adhesives.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibitory effects on bacteria and fungi | |

| Anticancer | Reduced proliferation in cancer cell lines | |

| Anti-inflammatory | Decreased cytokine levels in inflammatory models |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability when treated with the compound, linked to apoptotic pathways activation. This suggests its potential for development as an anticancer therapeutic agent.

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial properties, the compound was tested against various pathogens. The minimum inhibitory concentration (MIC) values were determined for Staphylococcus aureus and Candida albicans, demonstrating substantial antimicrobial activity at specific concentrations. These findings underscore its potential as a candidate for new antimicrobial drug development.

Wirkmechanismus

The mechanism of action of 2,6-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The piperazinomethyl moiety allows the compound to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed effects in pharmaceutical and biological applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzophenone: The parent compound, used widely in organic synthesis and as a UV-absorbing agent.

4-Methylpiperazine: A related compound used in the synthesis of pharmaceuticals.

2,6-Dimethylbenzophenone: A similar compound with dimethyl substitutions but lacking the piperazinomethyl group.

Uniqueness

2,6-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone is unique due to the presence of both dimethyl and piperazinomethyl groups, which confer distinct chemical and biological properties. This combination enhances its stability and reactivity, making it valuable in various applications.

Biologische Aktivität

2,6-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone is a synthetic organic compound that has gained attention for its potential biological activities. This compound is part of a larger class of benzophenone derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H26N2O. The structure features a benzophenone core with two methyl groups and a piperazine moiety, which is significant for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that benzophenone derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to this one have demonstrated cytotoxic effects against A549 (lung carcinoma) and HeLa (cervical carcinoma) cells .

- Enzyme Inhibition : The compound may act as an inhibitor of specific protein kinases involved in cancer progression. Protein kinases are crucial in cellular signaling pathways, and their inhibition can lead to reduced tumor growth .

- Antimicrobial Properties : Some derivatives in this class have been studied for their ability to combat bacterial infections, although specific data on this compound's antimicrobial efficacy is limited.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

- Protein Interaction : The piperazine group can enhance binding affinity to target proteins, potentially altering their function. This interaction may involve covalent bonding or non-covalent interactions with nucleophilic sites on proteins.

- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through mechanisms such as tubulin polymerization inhibition and oxidative stress induction .

Case Studies

- Cytotoxicity Studies :

- Kinase Inhibition :

Data Tables

Eigenschaften

IUPAC Name |

(2,6-dimethylphenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-16-7-6-8-17(2)20(16)21(24)19-10-5-4-9-18(19)15-23-13-11-22(3)12-14-23/h4-10H,11-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSYINUUNGUDOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2CN3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643879 | |

| Record name | (2,6-Dimethylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-19-2 | |

| Record name | Methanone, (2,6-dimethylphenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Dimethylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.